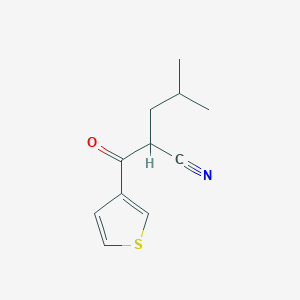

4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

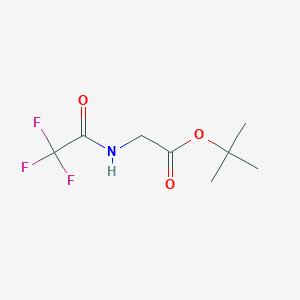

4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile is a chemical compound with the molecular formula C11H13NOS and a molecular weight of 207.29 . It is used for pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of this compound consists of a thiophene ring attached to a pentanenitrile chain with a methyl group .Scientific Research Applications

Functionalization and Synthetic Applications

- Incorporation of thiophene moieties, similar to the structure of 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile, has been utilized in electrophilic reactions promoted by samarium diiodide to achieve regioselective reactions. These thiophene-incorporating compounds react with aldehydes, ketones, and conjugated esters, leading to the synthesis of long-chain esters with remote hydroxyl and carboxyl groups. Such methodologies have applications in synthesizing complex molecules including pharmaceutical agents and materials with specific functionalities (Yang et al., 2000).

Catalysis and Organic Reactions

- Thiophene derivatives have been investigated for their roles in catalytic reactions. For instance, the selective reduction of CO2 into methylene coupled with the formation of C-S bonds under specific conditions showcases the potential of thiophene-based compounds in carbon capture and utilization technologies. This indicates a novel synthetic method for the conversion of CO2 into valuable chemical feedstocks, utilizing thiophene derivatives as intermediates or catalysts (Zhiqian Guo et al., 2018).

Material Science and Electrochemical Applications

- The synthesis of thiophene derivatives, including structures analogous to this compound, has been explored for the development of new conducting polymers. These materials are potential candidates for applications in electronics, showcasing the versatility of thiophene-based compounds in material science (A. Fazio et al., 1999).

Environmental and Sensing Technologies

- In another study, diethyl thieno[2,3-b]thiophene-2,5-dicarboxylate, a compound with structural similarities to this compound, was synthesized and applied to the development of an electrochemical sensor for Hg(II) ions. This illustrates the potential of thiophene-based compounds in environmental monitoring and remediation technologies (M. M. Rahman et al., 2020).

Properties

IUPAC Name |

4-methyl-2-(thiophene-3-carbonyl)pentanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NOS/c1-8(2)5-10(6-12)11(13)9-3-4-14-7-9/h3-4,7-8,10H,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKRATYRFYSLMEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C#N)C(=O)C1=CSC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Ethyl-3,4,9-trimethyl-1-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2927588.png)

![5-[(2,5-Dichlorophenoxy)methyl]-2-furohydrazide](/img/structure/B2927590.png)

![3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2927591.png)

![Ethyl 2-{[(2,5-dichlorophenyl)sulfonyl]anilino}acetate](/img/structure/B2927594.png)

![2-oxo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}imidazolidine-1-carboxamide](/img/structure/B2927598.png)

![7-(2,5-dimethoxyphenyl)-2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2927600.png)

![7-benzyl-N-(2,5-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2927603.png)

![1-(Chloroacetyl)-4-[(5-chlorothien-2-yl)methyl]piperazine hydrochloride](/img/structure/B2927606.png)